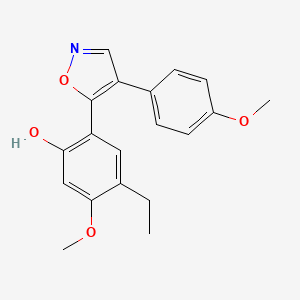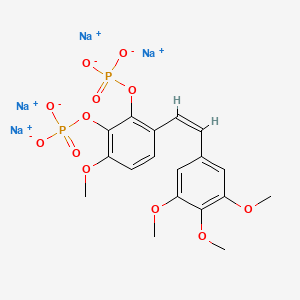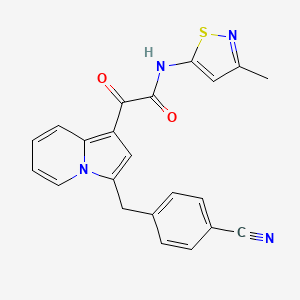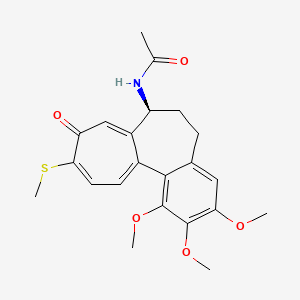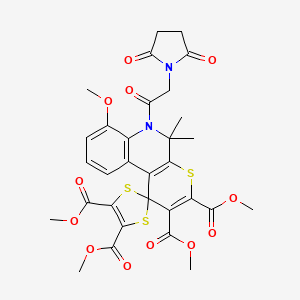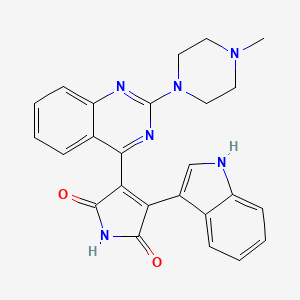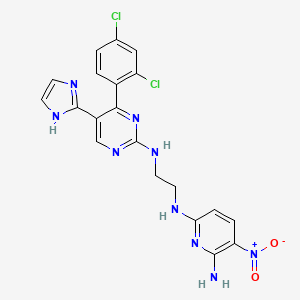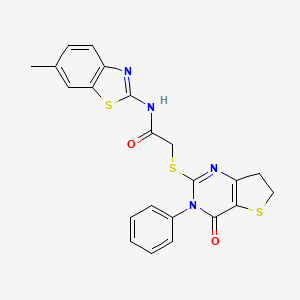
WWL113
描述
WWL113 是一种选择性口服活性羧酸酯酶 3 (Ces3) 和羧酸酯酶 1f (Ces1f) 抑制剂。它对 60 千道尔顿丝氨酸水解酶表现出高选择性。 该化合物在科学研究中显示出巨大的潜力,特别是在代谢性疾病(如肥胖和糖尿病)的研究中 .
科学研究应用
WWL113 在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究羧酸酯酶的活性及其在代谢过程中的作用。
生物学: 有助于了解羧酸酯酶在脂质代谢和脂肪细胞分化中的作用。
医学: 正在研究其在治疗代谢性疾病(如肥胖和糖尿病)中的潜在治疗效果。
工业: 在开发针对代谢途径的新药方面具有潜在的应用 .
作用机制
WWL113 通过选择性抑制羧酸酯酶 3 (Ces3) 和羧酸酯酶 1f (Ces1f) 发挥作用。这些酶参与脂肪组织中甘油三酯的水解,导致游离脂肪酸的释放。通过抑制这些酶,this compound 减少了甘油三酯的分解,从而降低了血液中游离脂肪酸的水平。 这种机制有助于改善动物模型的代谢综合征并提高葡萄糖耐受性 .
准备方法
合成路线和反应条件
WWL113 的合成涉及多个步骤,从核心结构的制备开始,核心结构是一种联苯衍生物。主要步骤包括:
联苯核的形成: 这涉及通过钯催化的铃木偶联反应将两个芳香环偶联在一起。
官能团的引入: 然后用各种基团(包括羧酸酯和吡啶环)对联苯核进行官能化。
工业生产方法
This compound 的工业生产可能会遵循类似的合成路线,但规模更大。 这将涉及优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,如重结晶和色谱 .
化学反应分析
反应类型
WWL113 主要由于存在酯官能团而发生水解反应。它还可以在特定条件下参与氧化和还原反应。
常见试剂和条件
水解: 酸性或碱性条件可用于水解 this compound 中的酯基,导致形成羧酸和醇。
氧化: 氧化剂如高锰酸钾或三氧化铬可用于氧化 this compound 中的芳香环。
主要产物
水解: 羧酸和醇。
氧化: 氧化的芳香族化合物。
相似化合物的比较
类似化合物
WWL229: 羧酸酯酶 3 的另一种抑制剂,但具有不同的选择性和效力。
WWL70: 一种结构相关的化合物,对羧酸酯酶具有类似的抑制作用。
甲基花生四烯酰氟磷酸: 一种广谱丝氨酸水解酶抑制剂,对羧酸酯酶有活性 .
WWL113 的独特性
This compound 的独特性在于它对羧酸酯酶 3 和羧酸酯酶 1f 的高选择性,使其成为研究这些特定酶的宝贵工具。 其口服活性以及改善动物模型代谢参数的能力进一步突出了其作为治疗剂的潜力 .
属性
IUPAC Name |
ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIPHDGVCFVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WWL113 interact with CES1 and what are the downstream effects of this interaction?
A1: While the precise binding mechanism of this compound to CES1 hasn't been fully elucidated in these papers, research suggests it acts as an inhibitor. [, , ] This inhibition prevents the breakdown of certain lipid mediators, particularly prostaglandin glyceryl esters (PG-Gs) like prostaglandin D2-glyceryl ester (PGD2-G). [] This stabilization of PGD2-G enhances its anti-inflammatory effects by preventing its conversion into pro-inflammatory prostaglandins. []
Q2: How does the structure of this compound relate to its activity as a CES1 inhibitor?
A2: Unfortunately, the provided research doesn't delve into a detailed structure-activity relationship (SAR) analysis for this compound and its analogues. More in-depth studies are needed to understand how specific structural modifications within this compound impact its potency, selectivity, and overall activity against CES1.
Q3: What are the implications of using this compound as a tool to study endocannabinoid metabolism?
A3: this compound serves as a valuable pharmacological tool for investigating the role of CES1 in endocannabinoid metabolism. By inhibiting CES1, researchers can assess the contribution of this enzyme to the breakdown of 2-AG and related PG-Gs. [, ] This can help determine the therapeutic potential of targeting CES1 for inflammatory diseases and further elucidate the complexities of the endocannabinoid system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


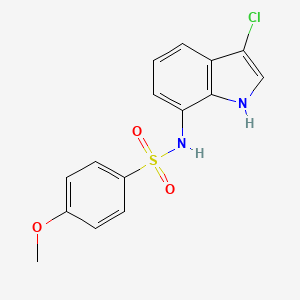
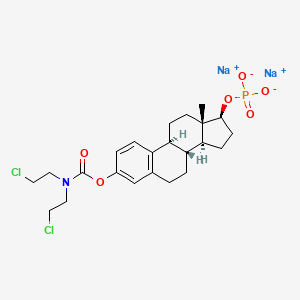
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride](/img/structure/B1684100.png)
